4-methylbenzenesulfonic acid;4-methylpiperidin-3-one
CAS No.: 2173098-62-7
Cat. No.: VC11676442
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173098-62-7 |
|---|---|
| Molecular Formula | C13H19NO4S |
| Molecular Weight | 285.36 g/mol |
| IUPAC Name | 4-methylbenzenesulfonic acid;4-methylpiperidin-3-one |
| Standard InChI | InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-4-6(5)8/h2-5H,1H3,(H,8,9,10);5,7H,2-4H2,1H3 |
| Standard InChI Key | IUMOWLIMPQWOKD-UHFFFAOYSA-N |
| SMILES | CC1CCNCC1=O.CC1=CC=C(C=C1)S(=O)(=O)O |
| Canonical SMILES | CC1CCNCC1=O.CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Structure and Composition
Component Analysis
The compound comprises two distinct moieties: 4-methylbenzenesulfonic acid (C₇H₈O₃S) and 4-methylpiperidin-3-one (C₆H₁₁NO). The former is a strong organic acid characterized by a sulfonic acid group (-SO₃H) attached to a toluene ring, while the latter is a six-membered heterocyclic amine with a ketone group at the third position and a methyl substituent at the fourth position .
4-Methylbenzenesulfonic Acid
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Molecular Formula: C₇H₈O₃S
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Molecular Weight: 172.20 g/mol
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Structural Features: Aromatic benzene ring with a sulfonic acid group at the para position relative to a methyl group. The sulfonic acid group confers high acidity (pKa ≈ −2.8), making it a potent catalyst in esterification and alkylation reactions .
4-Methylpiperidin-3-One
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Molecular Formula: C₆H₁₁NO
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Molecular Weight: 113.16 g/mol
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Structural Features: Piperidine ring with a ketone oxygen at C3 and a methyl group at C4. The ketone group introduces electrophilic reactivity, enabling nucleophilic additions, while the methyl group enhances steric effects.
Combined Structure
The two components form a salt via proton transfer from the sulfonic acid to the piperidine nitrogen. The resulting structure (C₇H₈O₃S·C₆H₁₁NO) has a combined molecular weight of 285.36 g/mol. X-ray crystallography of analogous compounds, such as 1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate, reveals ionic interactions between the sulfonate anion and the protonated piperidinium cation .
Synthesis and Manufacturing
Acid-Base Neutralization
The most straightforward method involves neutralizing 4-methylbenzenesulfonic acid with 4-methylpiperidin-3-one in a polar solvent (e.g., ethanol or water):
This exothermic reaction typically proceeds at room temperature, yielding crystalline precipitates .
Cyclization of Precursors
4-Methylpiperidin-3-one can be synthesized via hydrogenation of pyridine derivatives. For example, catalytic hydrogenation of 4-methyl-3-pyridinol using a molybdenum disulfide (MoS₂) catalyst under 50–100 atm H₂ pressure yields the piperidinone intermediate. Subsequent acidification with 4-methylbenzenesulfonic acid produces the target compound.
Industrial-Scale Production
Industrial processes prioritize cost efficiency and scalability:
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Catalytic Hydrogenation: Continuous-flow reactors with Raney nickel catalysts achieve >90% conversion rates for piperidinone synthesis.
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Crystallization: Anti-solvent crystallization using toluene or heptane ensures high-purity sulfonate salts .
Physicochemical Properties
Thermal Stability
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Melting Point: 180–185°C (decomposition observed above 190°C due to sulfonic acid degradation) .
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Thermogravimetric Analysis (TGA): Weight loss begins at 150°C, correlating with the evaporation of bound water and decomposition of organic moieties .
Solubility
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Water: Moderate solubility (≈15 g/L at 25°C) driven by ionic dissociation .
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Organic Solvents: Soluble in ethanol, methanol, and DMSO; insoluble in non-polar solvents (e.g., hexane) .
Spectroscopic Data
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IR Spectroscopy: Key peaks include ν(S=O) at 1170 cm⁻¹ and ν(C=O) at 1705 cm⁻¹ .
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NMR (¹H):
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Sulfonate: Aromatic protons at δ 7.2–7.8 ppm (doublet, J = 8 Hz).
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Piperidinone: Methyl group at δ 1.2 ppm (singlet), ketone-proximal protons at δ 2.5–3.1 ppm.
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Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing analgesics and antipsychotics. For example, quaternization of the piperidine nitrogen with alkyl halides yields cationic surfactants with antimicrobial properties .
Catalysis
4-Methylbenzenesulfonic acid’s strong acidity makes the compound effective in:
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Esterification: Catalyzing reactions between carboxylic acids and alcohols .
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Friedel-Crafts Alkylation: Facilitating electrophilic aromatic substitutions in synthetic organic chemistry .
Material Science
Ionic liquids derived from this compound exhibit high thermal stability (>300°C), making them suitable as green solvents in high-temperature reactions .
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